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Compound of Interest

Compound Name: Lesinurad

An In-depth Technical Guide on the Preclinical Studies of Lesinurad

Abstract

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of
hyperuricemia associated with gout. Its mechanism of action involves the targeted inhibition of
uric acid transporters in the renal proximal tubule, leading to increased urinary excretion of uric
acid and a subsequent reduction in serum uric acid levels. This technical guide provides a
comprehensive overview of the preclinical studies that characterized the pharmacology,
pharmacokinetics, and toxicology of lesinurad. The data presented herein, derived from a
range of in vitro and in vivo nonclinical models, established the foundational evidence for its
clinical development. Quantitative data are summarized in structured tables, key experimental
methodologies are detailed, and the primary mechanism of action is visually represented to
offer a thorough resource for researchers and drug development professionals.

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is the
primary metabolic precursor to gout, a painful inflammatory arthritis. The majority of
hyperuricemia cases stem from the inefficient renal excretion of uric acid rather than its
overproduction. In the proximal tubules of the kidneys, several transporters mediate the
reabsorption of approximately 90% of filtered urate. Among these, Uric Acid Transporter 1
(URAT1) and Organic Anion Transporter 4 (OAT4) are key players in this reabsorptive process.

Lesinurad (formerly RDEA594) was developed as a targeted therapy to inhibit these specific
transporters, offering a uricosuric mechanism to lower sUA.[1][2] Unlike older uricosuric agents,
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lesinurad was designed for greater selectivity to minimize off-target effects and drug-drug
interactions.[1][3] This document details the pivotal preclinical investigations that defined its
therapeutic potential.

Mechanism of Action and In Vitro Pharmacology

Lesinurad reduces sUA by inhibiting transporters responsible for uric acid reabsorption in the
kidney.[4] The primary targets are URAT1, which handles the bulk of uric acid reabsorption, and
OATA4.[1][4][5] By blocking these apical transporters located on the luminal side of the proximal
tubule cells, lesinurad effectively increases the fractional excretion of uric acid (FEUA).[1]
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Caption: Mechanism of Action of Lesinurad in the Renal Proximal Tubule.
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In vitro studies using transporter-expressing cell systems quantified the inhibitory potency of
lesinurad. It demonstrated dose-dependent inhibition of both URAT1 and OAT4 with similar
potency.[1] Notably, at clinically relevant concentrations, lesinurad does not inhibit the
basolateral transporters OAT1 or OAT3, which are frequently implicated in drug-drug
interactions with older uricosurics like probenecid.[1][3][5] Furthermore, it showed no significant
activity against other urate transporters such as GLUT9 and ABCG2.[1][5]

Data Presentation: In Vitro Inhibitory Potency

Table 1: In Vitro Inhibitory Potency (ICso) of Lesinurad and Comparators

Compound Target ICs0 (M) Source(s)
Lesinurad URAT1 7.3 [4]
3.53 [1]
3.5 [6]
OAT4 3.7 [4]
2.03 [1]
Benzbromarone URAT1 0.22 [6]

| Probenecid | URAT1 | 22 |[6] |

Note: Variability in ICso values can be attributed to different experimental conditions and assay

systems.

Preclinical Pharmacodynamics

The in vitro activity of lesinurad was validated in animal models of hyperuricemia. A common
model involves the administration of a uricase inhibitor, potassium oxonate, to mice, which
induces elevated sUA levels. In this model, orally administered lesinurad demonstrated a
significant, dose-dependent reduction in sUA.[7][8] These studies confirmed that the
mechanism observed in vitro translates to a robust pharmacodynamic effect in vivo, primarily
by increasing renal uric acid excretion.[8]
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Caption: General Experimental Workflow for a Preclinical Pharmacodynamic Study.

Data Presentation: In Vivo Pharmacodynamic Effects
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Early studies in healthy human volunteers further bridged the preclinical and clinical
understanding, showing clear dose-dependent effects on uric acid handling.

Table 2: Key In Vivo Pharmacodynamic Effects of Lesinurad

Species Dose Effect Source
200 mg (single A 3.6-fold in FEUA

Human [1][5]
dose) after 6 hours

v 33% in sUA after 6
[1][5]

hours

v 35% in sUA at 24

Human 400 mg (daily) [9][10]
hours post-dose

) v 42% (max) in SUA
Human 600 mg (single dose) [1]
after 6 hours

M Vv Significant
ouse

) ) Not specified decrease in sUA and [8]
(Hyperuricemic) BUN

| | | Reversed oxonate-induced alterations in renal MURAT-1, mOAT-1, and mOAT-3 expression

8]

FEUA: Fractional Excretion of Uric Acid; sUA: Serum Uric Acid; BUN: Blood Urea Nitrogen.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) properties of lesinurad were characterized in rats and cynomolgus
monkeys, the two species used for pivotal toxicology studies.[4][11] Monkeys were specifically
chosen as the non-rodent species because a major human metabolite is not formed in dogs.[4]
The studies revealed species differences in absorption and elimination pathways. Notably, oral
bioavailability was higher in rats than in monkeys, and the primary route of elimination was
fecal in preclinical species, contrasting with the primarily renal elimination observed in humans.
[11]
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Data Presentation: Comparative Pharmacokinetic
Parameters

Table 3: Summary of Lesinurad Pharmacokinetic Parameters

Parameter Rat Monkey Human Source(s)

Oral

_ . 73% 41% ~100% [11][12][13]
Bioavailability

Tmax (Tlme to

Rapid Rapid 1-4 hours 2][11
Peak Conc.) P P 2
) ] ~5 hours ~5 hours
Terminal Half-life o o ~5 hours [11]
(implied) (implied)
Primary
Elimination Feces Feces Urine [11]
Route

| Metabolism | Auto-induction observed | Auto-induction observed | CYP2C9 (predominant) |[4]
[12]]

Preclinical Toxicology and Safety Pharmacology

The safety profile of lesinurad was evaluated through a standard battery of toxicology studies.

e Chronic Toxicity: Studies of up to 26 weeks in rats and 12 months in monkeys identified the
kidneys and gastrointestinal tract as the primary target organs of toxicity at high doses.[4][11]
Premature deaths were observed in both species at the highest dose tested (600
mg/kg/day).[4]

o Genetic Toxicology: Lesinurad was negative in a standard battery of genotoxicity assays.[4]
[11]

» Carcinogenicity: No evidence of tumorigenic potential was found in a 2-year study in rats or a
26-week study in TgRasH2 mice.[4][11]
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» Reproductive Toxicology: Lesinurad was not found to be teratogenic and did not cause
embryo-fetal developmental toxicity in rats or rabbits.[11] At maternally toxic doses in rats
(300 mg/kg/day), some effects on the estrous cycle and a slight decrease in implantation
sites were noted.[11]

Data Presentation: Chronic Toxicology Study Summary

Table 4. Summary of Pivotal Chronic Toxicology Studies

Safety
NOAEL (No- Margin at
o~ Observed- Target NOAEL vs.
u
Species y Adverse- Organs at Human Source(s)
Duration .
Effect High Doses  Exposure
Level) (200
mgl/day)
Kidney,
100 .
Rat 26 Weeks Gastrointes  ~15-fold [4][11]
mgl/kg/day .
tinal Tract

| Cynomolgus Monkey | 12 Months | 100 mg/kg/day | Kidney, Gastrointestinal Tract | ~3-fold [[4]
[11]]

Key Experimental Protocols
In Vitro URAT1/OAT4 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a
compound against urate transporters.

e Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under
standard conditions. The cells are transiently transfected with a plasmid vector containing the
cDNA for human URAT1 or OAT4 using a suitable transfection reagent.[1]

» Cell Plating: Transfected cells are plated into multi-well assay plates and allowed to adhere
and express the transporter protein, typically for 24 hours.[1]
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« Inhibition Assay:

o Cells are washed with a transport buffer (e.g., 25 mM MES, pH 5.5, 125 mM sodium
gluconate).[1]

o Test compound (lesinurad) is serially diluted in the assay buffer and pre-incubated with
the cells for a short period (e.g., 5 minutes).[6]

o The transport reaction is initiated by adding radiolabeled [**C]-uric acid (e.g., at 100 uM)
and incubating for a defined period (e.g., 10 minutes).[6]

o Quantification: The reaction is stopped by washing the cells with ice-cold buffer to remove
extracellular radiolabel. The cells are then lysed (e.g., with 0.1 M NaOH), and intracellular
radioactivity is measured using a liquid scintillation counter.[14]

» Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to vehicle controls. The ICso value is determined by fitting the data to a dose-
response curve using non-linear regression.

In Vivo Hyperuricemia Animal Model

This protocol describes a common method for evaluating the pharmacodynamic effects of
uricosuric agents in rodents.

Animal Model: Adult male Sprague-Dawley rats or mice are used.[8][15]

 Induction of Hyperuricemia: Animals are administered a uricase inhibitor, potassium oxonate
(e.g., 250 mg/kg), via intraperitoneal injection to induce an acute state of hyperuricemia. This
is typically done 1 hour before the administration of the test compound.

o Drug Administration: Animals are divided into groups (e.g., vehicle control, lesinurad low
dose, lesinurad high dose). Lesinurad or vehicle is administered via oral gavage.[8]

o Sample Collection: Blood samples are collected from the tail vein or via cardiac puncture at
various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).[15] Urine may also be collected
using metabolic cages.
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o Biochemical Analysis: Serum is separated from blood samples, and both serum and urine
are analyzed for uric acid and creatinine concentrations using standard biochemical assay
kits.

o Data Analysis: sUA levels are compared between the vehicle and lesinurad-treated groups.
The fractional excretion of uric acid (FEUA) can be calculated using the formula: (Urine Uric
Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine).

Conclusion

The preclinical data for lesinurad comprehensively define its profile as a selective uric acid
reabsorption inhibitor. In vitro studies confirmed its mechanism, demonstrating potent and
specific inhibition of URAT1 and OATA4.[1][4] This activity was shown to translate into robust
pharmacodynamic effects in animal models of hyperuricemia and in early human studies,
effectively lowering serum uric acid by increasing its renal excretion.[1][8] The pharmacokinetic
and toxicological evaluations in rodent and non-rodent species established a safety profile with
well-defined target organs and adequate safety margins to support clinical investigation and
eventual approval for the treatment of hyperuricemia in patients with gout.[4][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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